N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c28-23(24(10-14-29-15-11-24)19-5-2-1-3-6-19)25-12-13-27-21(18-8-9-18)17-20(26-27)22-7-4-16-30-22/h1-7,16-18H,8-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIWGKVLFCRLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic methods include:
Cyclization Reactions: The thiophene ring can be synthesized through cyclization reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the thiophene and pyrazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazole ring can yield dihydropyrazoles .
Scientific Research Applications
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting inflammation, cancer, and microbial infections.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, which can enhance binding affinity and specificity . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally or functionally related compounds:
Key Structural Features
- Pyrazole-Thiophene Core: Similar to quinolone derivatives synthesized by Foroumadi et al. (2005, 2006), which incorporate thiophen-2-yl and pyrazole-like motifs for antibacterial activity. However, the target compound replaces the quinolone scaffold with an oxane-carboxamide system .
- Cyclopropyl Substituent: Unlike bromo or methylthio groups in analogous quinolones (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives), the cyclopropyl group may enhance lipophilicity and metabolic stability .
- Oxane-Carboxamide Backbone : Contrasts with sulfonate or amine oxide moieties in thiophen-2-yl-containing compounds like those in Pharmacopeial Forum (2017), which prioritize solubility over membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Activity
Discussion of Pharmacological Implications
- Antimicrobial Potential: The pyrazole-thiophene motif aligns with quinolone derivatives’ antibacterial mechanisms, but the absence of a quinolone core may alter target specificity (e.g., from DNA gyrase to kinase inhibition) .
- CNS Accessibility : The phenyloxane-carboxamide system may improve blood-brain barrier penetration relative to sulfonate-based compounds, though this remains untested .
Biological Activity
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a compound that belongs to the pyrazole family, which has garnered significant interest due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological profiles and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.44 g/mol. The compound features a cyclopropyl group, a thiophene ring, and a pyrazole moiety, which contribute to its unique chemical reactivity and biological interactions.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
In vitro assays demonstrated that certain pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity against various pathogens. A review of pyrazole derivatives indicated that many exhibit broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics . Specific studies have reported that modifications in the pyrazole structure can enhance antibacterial potency against resistant strains.
3. Anticancer Potential
Emerging research has also focused on the anticancer properties of pyrazole derivatives. For example, compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
Several case studies have been published detailing the synthesis and evaluation of pyrazole derivatives:
| Study | Compound | Activity | IC50/EC50 |
|---|---|---|---|
| Abdellatif et al. (2021) | Compound 119a | COX-2 Inhibition | 0.02 μM |
| Shi et al. (2021) | Compound 120 | Anti-inflammatory | 3.17 μM |
| Dimmito et al. (2021) | Compound 124a | Analgesic Effect | Not specified |
These studies illustrate the diverse biological activities associated with compounds in this chemical class, emphasizing the need for further exploration of this compound.
Q & A
What are the standard synthetic routes for N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide?
Basic Research Question
The compound is typically synthesized via multi-step organic reactions involving cyclocondensation, nucleophilic substitution, and carboxamide formation. For example:
Cyclopropane ring introduction : Cyclopropyl groups are incorporated using cyclopropanation reagents like diazo compounds under controlled pH (8–9) to precipitate intermediates .
Thiophene-pyrazole coupling : Thiophen-2-yl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, monitored by TLC .
Carboxamide formation : The final step often involves coupling 4-phenyloxane-4-carboxylic acid with the pyrazole-ethylamine intermediate using EDCI/HOBt in DMF, followed by purification via recrystallization (e.g., DMSO/water mixtures) .
Which analytical techniques are critical for structural characterization of this compound?
Basic Research Question
Key methods include:
- NMR spectroscopy : and NMR confirm regiochemistry of the pyrazole and cyclopropane moieties .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the thiophene-containing fragments .
- X-ray crystallography : Resolves stereochemical ambiguities in the oxane ring and confirms substituent orientation .
How can researchers optimize synthetic yields of this compound?
Advanced Research Question
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates for cyclocondensation steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh)) improve coupling efficiency in thiophene-pyrazole synthesis .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates intermediates, while recrystallization in DMSO/water minimizes impurities .
How should researchers resolve contradictions in spectral data during characterization?
Advanced Research Question
Contradictions (e.g., unexpected NMR shifts) can be addressed by:
Cross-verification : Compare experimental IR and MS data with computational predictions (DFT calculations) .
Variable-temperature NMR : Resolve dynamic effects caused by restricted rotation in the oxane ring .
Isotopic labeling : Use -labeled intermediates to clarify ambiguous nitrogen environments in the pyrazole ring .
What methodologies are recommended for studying the compound’s mechanism of action?
Advanced Research Question
Mechanistic studies involve:
- In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization assays .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or EGFR kinases) .
- Metabolic profiling : LC-MS/MS identifies metabolites formed via cytochrome P450-mediated oxidation of the thiophene ring .
How can researchers analyze discrepancies between experimental and theoretical data (e.g., computational vs. observed bioactivity)?
Advanced Research Question
Discrepancies arise due to:
- Solvent effects in docking : Include explicit solvent molecules (e.g., water) in MD simulations to improve binding affinity predictions .
- Conformational flexibility : Use free-energy perturbation (FEP) calculations to account for oxane ring puckering .
- Experimental validation : Re-test bioactivity under controlled conditions (e.g., fixed pH, serum-free media) to isolate confounding factors .
What strategies are effective for elucidating reaction pathways in its synthesis?
Advanced Research Question
Pathway elucidation methods include:
- Isotopic tracing : -labeled starting materials track carbon flow during cyclopropane formation .
- Kinetic studies : Monitor intermediates via in-situ FTIR to identify rate-limiting steps (e.g., carboxamide coupling) .
- Computational modeling : Gaussian 09 simulations map transition states for key steps like thiophene ring functionalization .
How can researchers address challenges in purifying intermediates with similar polarities?
Advanced Research Question
Solutions include:
- Two-dimensional TLC : Use alternating solvent systems (e.g., CHCl/MeOH followed by hexane/EtOAc) to distinguish spots .
- Countercurrent chromatography : Isolate polar intermediates using aqueous-organic biphasic systems .
- Derivatization : Convert amines to trifluoroacetamides temporarily to alter polarity .
What approaches are used to establish structure-activity relationships (SAR) for this compound?
Advanced Research Question
SAR strategies involve:
- Functional group substitution : Synthesize analogs with modified cyclopropane or thiophene groups and test bioactivity .
- Pharmacophore mapping : Overlay active conformers to identify critical hydrogen-bond donors/acceptors .
- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic parameters (e.g., Hammett σ) with IC values .
How can researchers assess the compound’s stability under varying experimental conditions?
Advanced Research Question
Stability studies require:
- Forced degradation : Expose the compound to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products .
- HPLC-MS monitoring : Quantify decomposition kinetics in buffer solutions .
- Solid-state analysis : Use PXRD to detect polymorphic changes during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
